N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide
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Overview
Description
N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide, also known as NCN-9, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, with its ability to inhibit the growth of cancer cells and induce cell death.
Mechanism of Action
The mechanism of action of N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide involves the inhibition of several key enzymes involved in cancer cell growth and survival. Specifically, the compound has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and survival signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide is its ability to inhibit the growth of a variety of cancer cell lines, making it a potentially useful tool for studying cancer biology. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide. One area of research could focus on the development of more potent analogs of the compound, with increased solubility and improved anti-cancer activity. Additionally, future studies could investigate the potential use of this compound in combination with other anti-cancer agents, potentially leading to synergistic effects. Finally, further research could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, based on its anti-inflammatory effects.
Synthesis Methods
The synthesis of N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide involves several steps, including the reaction of 2-naphthol with 4-chlorobenzaldehyde to form a Schiff base, which is then reacted with thiourea to form the corresponding thiosemicarbazide. This compound is then reacted with 3-acetyl-2H-chromen-2-one to form the final product, this compound.
Scientific Research Applications
N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that the compound can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has been shown to induce apoptosis, or cell death, in cancer cells.
Properties
IUPAC Name |
N-[[4-(2-oxochromen-3-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3S/c30-25(21-10-9-17-5-1-2-6-19(17)15-21)29-27(33)28-22-13-11-18(12-14-22)23-16-20-7-3-4-8-24(20)32-26(23)31/h1-16H,(H2,28,29,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWROCABTSCYDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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